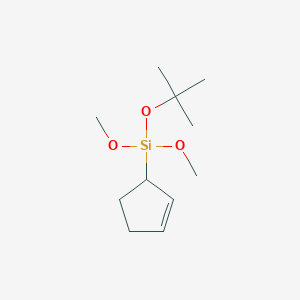![molecular formula C9H10N2 B14275829 Bicyclo[2.2.1]heptane-2,6-dicarbonitrile CAS No. 132112-67-5](/img/structure/B14275829.png)
Bicyclo[2.2.1]heptane-2,6-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[2.2.1]heptane-2,6-dicarbonitrile is an organic compound characterized by its unique bicyclic structure. This compound is part of the norbornane family, which is known for its strained bicyclic hydrocarbons. The chemical formula for this compound is C9H10N2, and it is a derivative of norbornane with two nitrile groups attached at the 2 and 6 positions.
準備方法
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptane-2,6-dicarbonitrile can be synthesized through various methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by subsequent functional group transformations to introduce the nitrile groups. The reaction conditions typically involve heating the reactants in a suitable solvent, such as toluene, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Bicyclo[2.2.1]heptane-2,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Bicyclo[2.2.1]heptane-2,6-dicarboxylic acid.
Reduction: Bicyclo[2.2.1]heptane-2,6-diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Bicyclo[2.2.1]heptane-2,6-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Bicyclo[2.2.1]heptane-2,6-dicarbonitrile involves its interaction with specific molecular targets. The nitrile groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity. Additionally, the strained bicyclic structure can impart unique reactivity, making it a valuable intermediate in various chemical transformations.
類似化合物との比較
Bicyclo[2.2.1]heptane-2,6-dicarbonitrile can be compared with other similar compounds, such as:
Norbornane: A saturated hydrocarbon with a similar bicyclic structure but without nitrile groups.
Bicyclo[2.2.1]heptane-2-carbonitrile: A related compound with a single nitrile group.
Norbornadiene: A bicyclic compound with two double bonds, differing in its unsaturation.
The uniqueness of this compound lies in its dual nitrile functionality, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
132112-67-5 |
|---|---|
分子式 |
C9H10N2 |
分子量 |
146.19 g/mol |
IUPAC名 |
bicyclo[2.2.1]heptane-2,6-dicarbonitrile |
InChI |
InChI=1S/C9H10N2/c10-4-7-1-6-2-8(5-11)9(7)3-6/h6-9H,1-3H2 |
InChIキー |
RIPQHIVDERITLZ-UHFFFAOYSA-N |
正規SMILES |
C1C2CC(C(C2)C1C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


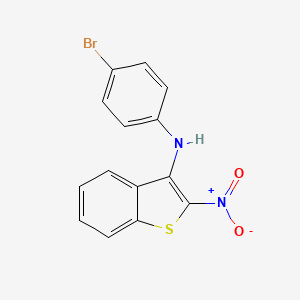
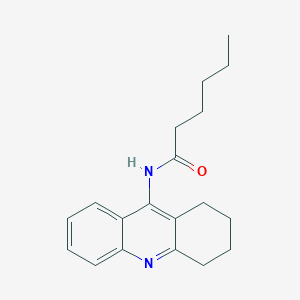
![Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]-](/img/structure/B14275756.png)
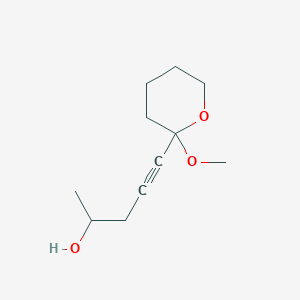
![4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one](/img/structure/B14275764.png)
![2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl-](/img/structure/B14275768.png)
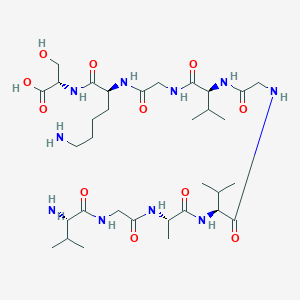
![3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B14275773.png)
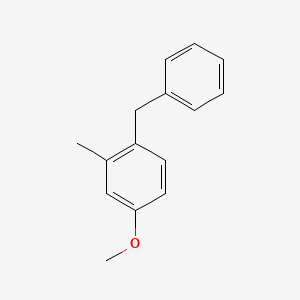

![1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B14275806.png)


